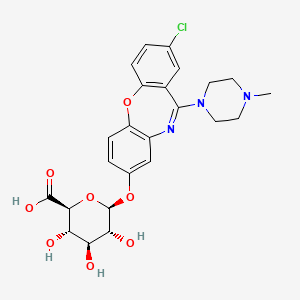

8-Hydroxy-loxapine-glucuronide

Description

Contextualization within Loxapine's Biotransformation Pathway

The journey of loxapine (B1675254) through the body involves extensive metabolic conversion, primarily in the liver, through a series of reactions broadly categorized into Phase I and Phase II metabolism. medcentral.compharmacompass.com Loxapine first undergoes Phase I reactions, which introduce or expose functional groups on the parent molecule. These reactions include aromatic hydroxylation, N-demethylation, and N-oxidation. medcentral.comnih.gov

A major outcome of this initial phase is the creation of hydroxylated metabolites, most notably 8-hydroxyloxapine (B195979) and 7-hydroxyloxapine. medcentral.comnih.govnih.gov The formation of 8-hydroxyloxapine is specifically catalyzed by the cytochrome P450 isoenzyme CYP1A2. nih.gov This Phase I metabolite, 8-hydroxyloxapine, then serves as the substrate for a subsequent Phase II reaction, leading to the formation of 8-Hydroxy-loxapine-glucuronide (B1163251). oup.com

Table 1: Loxapine's Phased Biotransformation

| Phase | Process | Key Enzymes | Precursor Compound(s) | Resulting Metabolite(s) |

| Phase I | Aromatic Hydroxylation | CYP1A2 | Loxapine | 8-Hydroxyloxapine |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 8-Hydroxyloxapine | This compound |

Significance as a Phase II Metabolite of Loxapine

Phase II metabolism involves the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate their excretion from the body. oup.comfda.gov Glucuronidation, the attachment of a glucuronic acid moiety, is one of the most important of these conjugation reactions. oup.comresearchgate.net

The formation of this compound is a quintessential example of Phase II metabolism. By converting the lipophilic 8-hydroxyloxapine into a more hydrophilic (water-soluble) glucuronide conjugate, the body can more efficiently eliminate it through the urine. medcentral.comoup.comfda.gov This process is a crucial detoxification pathway, as it prepares the metabolic byproducts of loxapine for removal. oup.comresearchgate.net Loxapine metabolites are primarily excreted as glucuronide or sulfate (B86663) conjugates in the urine. medcentral.compharmacompass.comnih.govnih.gov The enzymatic catalysts for this reaction are UDP-glucuronosyltransferases (UGTs). oup.comresearchgate.net While specific UGTs, UGT1A4 and UGT2B10, have been identified in the N-glucuronidation of the parent loxapine molecule, the precise UGT isoforms responsible for the O-glucuronidation of 8-hydroxyloxapine are a subject of ongoing research. nih.govdrugbank.com

Overview of Research Paradigms and Methodological Approaches for Glucuronide Metabolites

The study of glucuronide metabolites like this compound presents unique analytical challenges. oup.com Researchers employ sophisticated techniques to isolate, identify, and quantify these compounds in biological matrices such as plasma and urine.

Key methodological approaches include:

Sample Preparation: Due to the complexity of biological samples, initial purification and concentration steps are necessary. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to isolate metabolites from interfering substances.

Chromatographic Separation: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary techniques used to separate the parent drug from its various metabolites based on their physicochemical properties. researchgate.netnih.gov

Detection and Identification: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the detection and structural elucidation of metabolites. researchgate.netnih.gov This powerful technique allows for the precise measurement of the mass-to-charge ratio of the compound and its fragments, enabling definitive identification. Fast atom bombardment mass spectrometry has also been utilized in the structural confirmation of glucuronide metabolites. nih.gov

Research in this area often involves in vitro studies using human liver microsomes or cDNA-expressed UGT enzymes to pinpoint the specific enzymes involved in glucuronidation. drugbank.com These studies are complemented by in vivo research in human subjects to understand the pharmacokinetic profile and excretion pathways of the metabolites.

Structure

3D Structure

Properties

Molecular Formula |

C24H26ClN3O8 |

|---|---|

Molecular Weight |

519.9 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C24H26ClN3O8/c1-27-6-8-28(9-7-27)22-14-10-12(25)2-4-16(14)35-17-5-3-13(11-15(17)26-22)34-24-20(31)18(29)19(30)21(36-24)23(32)33/h2-5,10-11,18-21,24,29-31H,6-9H2,1H3,(H,32,33)/t18-,19-,20+,21-,24+/m0/s1 |

InChI Key |

PCHGVUYZVIEJND-NABGWTBKSA-N |

Isomeric SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC5=C2C=C(C=C5)Cl |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5=C2C=C(C=C5)Cl |

Origin of Product |

United States |

Enzymatic Biogenesis of 8 Hydroxy Loxapine Glucuronide

Precursor Formation: Hydroxylation of Loxapine (B1675254) to 8-Hydroxyloxapine (B195979)

Loxapine undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including 8-hydroxyloxapine, 7-hydroxyloxapine, and amoxapine (N-desmethyloxapine) nih.govresearchgate.netnih.gov. The hydroxylation of loxapine at the 8th position of its aromatic ring is a critical step in forming the precursor for 8-hydroxy-loxapine-glucuronide (B1163251). This reaction introduces a hydroxyl group, which serves as the site for subsequent glucuronidation. Studies have shown that 8-hydroxyloxapine is a major metabolite of loxapine found in the blood of individuals taking the medication wikipedia.orgresearchgate.net.

| Metabolite | Primary CYP Isoform(s) | Reference |

|---|---|---|

| 8-Hydroxyloxapine | CYP1A2 | nih.govresearchgate.netnih.gov |

| 7-Hydroxyloxapine | CYP2D6, CYP3A4 | nih.govnih.govfda.gov |

| Amoxapine (N-desmethyloxapine) | CYP3A4, CYP2C19, CYP2C8 | nih.govresearchgate.netnih.gov |

| Loxapine N-oxide | CYP3A4, Flavin-containing monooxygenase (FMO) | nih.gov |

The aromatic hydroxylation of loxapine by CYP1A2 follows a general mechanism common to cytochrome P450-mediated oxidation reactions rsc.orgmdpi.com. The process begins with the binding of the loxapine substrate to the active site of the CYP1A2 enzyme. This is followed by a reduction of the heme iron in the enzyme's active site and the binding of molecular oxygen. A series of electron and proton transfers leads to the formation of a highly reactive ferryl-oxo intermediate, known as Compound I.

This potent oxidizing agent is responsible for abstracting a hydrogen atom from the aromatic ring of loxapine, leading to the formation of a radical intermediate. The subsequent "oxygen rebound" step involves the transfer of the hydroxyl group from the enzyme to the substrate, resulting in the formation of 8-hydroxyloxapine researchgate.net. The reaction is regioselective, with the enzyme's active site orienting the loxapine molecule in a way that favors hydroxylation at the 8-position. The rate-limiting step in this catalytic cycle is typically the addition of Compound I to the aromatic carbon, which proceeds through a transition state with both radical and cationic characteristics rsc.orgresearchgate.net.

Glucuronidation Mechanism: Uridine 5'-Diphospho-glucuronosyltransferase (UGT)-Mediated Conjugation

Following its formation, 8-hydroxyloxapine undergoes a Phase II conjugation reaction known as glucuronidation. This process involves the covalent attachment of a glucuronic acid moiety to the hydroxyl group of 8-hydroxyloxapine nih.govnih.gov. The reaction is catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the endoplasmic reticulum of liver cells nih.govresearchgate.net. The addition of the highly polar glucuronic acid group significantly increases the water solubility of the metabolite, facilitating its elimination from the body via urine and/or bile nih.govnih.gov. Studies have confirmed that loxapine and its hydroxylated metabolites are excreted as glucuronides tandfonline.com.

While it is established that 8-hydroxyloxapine is glucuronidated, the specific UGT isoforms responsible for this conjugation have not been definitively identified in the scientific literature. However, based on the metabolism of structurally similar antipsychotic drugs and the known substrate specificities of UGT isoforms, educated inferences can be made.

The UGT1A and UGT2B subfamilies are the primary enzymes responsible for the glucuronidation of drugs and other xenobiotics nih.govnih.gov. Specifically, isoforms such as UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7 are known to be highly active in the liver and catalyze the O-glucuronidation of phenolic compounds like 8-hydroxyloxapine clinpgx.org.

For other antipsychotics, specific UGTs have been identified. For example, UGT1A4 is known to metabolize clozapine and olanzapine, which share structural similarities with loxapine nih.govclinpgx.orgresearchgate.netnih.gov. Given that loxapine is also a substrate for UGT1A4, it is plausible that this isoform, along with other major hepatic UGTs, is involved in the glucuronidation of 8-hydroxyloxapine researchgate.netdrugbank.com.

| UGT Isoform | Known Antipsychotic Substrates | Potential Role in 8-Hydroxyloxapine Glucuronidation | Reference |

|---|---|---|---|

| UGT1A1 | Clozapine | Possible, due to activity towards phenolic compounds. | nih.gov |

| UGT1A4 | Clozapine, Olanzapine, Loxapine | High likelihood, as it metabolizes the parent compound and similar structures. | clinpgx.orgresearchgate.netdrugbank.com |

| UGT1A9 | - | Possible, known to glucuronidate a wide range of phenolic substrates. | clinpgx.org |

| UGT2B7 | - | Possible, major hepatic isoform with broad substrate specificity for phenols. | clinpgx.org |

| UGT2B10 | Olanzapine | Less likely for O-glucuronidation, more involved in N-glucuronidation. | clinpgx.orgresearchgate.net |

Detailed kinetic data, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the glucuronidation of 8-hydroxyloxapine by specific UGT isoforms are not currently available in the published literature. Such studies would require incubating recombinant human UGT enzymes with 8-hydroxyloxapine and measuring the rate of glucuronide formation at various substrate concentrations. This kinetic analysis is essential for determining the efficiency of different UGT isoforms in catalyzing the reaction and for predicting the potential for drug-drug interactions nih.gov. The absence of this specific data highlights an area for future research in understanding the complete metabolic profile of loxapine.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Loxapine |

| 8-Hydroxyloxapine |

| Uridine 5'-diphospho-glucuronic acid |

| 7-Hydroxyloxapine |

| Amoxapine (N-desmethyloxapine) |

| Loxapine N-oxide |

| Clozapine |

| Olanzapine |

Cofactor Requirements for UGT Activity in 8-Hydroxyloxapine-glucuronide Formation

The enzymatic conjugation of 8-hydroxy-loxapine is critically dependent on the presence of a specific high-energy cofactor, Uridine diphosphate glucuronic acid (UDPGA). wikipedia.orgresearchgate.net This molecule serves as the donor of the glucuronic acid moiety that is transferred to the 8-hydroxy-loxapine substrate. wikipedia.org The reaction, catalyzed by UGT enzymes, results in the formation of the glucuronide conjugate and the release of uridine diphosphate (UDP). researchgate.net

The intracellular availability of UDPGA is a rate-limiting factor for glucuronidation. It is synthesized in the liver from UDP-glucose. wikipedia.org Studies in isolated murine hepatocytes have suggested that the UDP-glucuronic acid required for glucuronidation is predominantly derived from glycogenolysis rather than gluconeogenesis. nih.gov

Certain divalent cations, such as Magnesium chloride (MgCl₂), are often included in in vitro assays. MgCl₂ can sequester the co-product UDP, which is a competitive inhibitor for the binding of UDPGA to the UGT enzyme, thereby optimizing the reaction conditions. xenotech.comnih.gov

Reaction Microenvironment and pH Effects on Enzymatic Activity

For in vitro studies, the choice of buffer system is important to maintain a stable pH. Tris-HCl buffer is commonly preferred over potassium phosphate buffer for assessing microsomal glucuronidation activity, as it has been shown to yield greater activity for several UGT isoforms. nih.gov

In Vitro Experimental Models for Studying this compound Formation

To investigate the metabolic pathways of drugs like loxapine without resorting to in vivo human studies, several in vitro models are employed. These systems allow for the detailed characterization of enzymatic reactions and the identification of the specific enzymes involved.

Utilization of Human Liver Microsomes (HLM)

Human liver microsomes are subcellular fractions isolated from liver tissue that are enriched in drug-metabolizing enzymes, including UGTs. nih.gov They are a standard and widely used in vitro tool for studying phase I and phase II metabolism. researchgate.net Studies using HLM have been instrumental in identifying the major metabolites of loxapine, including 8-hydroxy-loxapine. researchgate.netfda.gov By incubating 8-hydroxy-loxapine with HLM in the presence of the necessary cofactor UDPGA, researchers can quantify the formation of this compound and determine the kinetics of the reaction.

Application of Recombinant UGT Enzymes

To pinpoint the specific UGT isoforms responsible for the glucuronidation of 8-hydroxy-loxapine, recombinant human UGT enzymes are utilized. bioivt.com These are individual UGT enzymes expressed in cell lines, such as insect cells, allowing for the study of a single enzyme's activity in isolation. bioivt.com While the specific UGTs involved in 8-hydroxy-loxapine glucuronidation are not definitively established in the provided search results, studies on similar compounds provide a likely panel of candidates. For instance, the glucuronidation of the structurally similar antipsychotic olanzapine is primarily mediated by UGT1A4 and UGT2B10. nih.gov Similarly, clozapine metabolism involves UGT1A1 and UGT1A4. nih.govresearchgate.net Therefore, it is plausible that these isoforms, among others, contribute to the formation of this compound. Further studies using a panel of recombinant UGTs would be necessary to confirm the key enzymes involved.

Table 1: UGT Isoforms Implicated in the Metabolism of Structurally Related Antipsychotics

| Drug | Major UGT Isoforms Involved in Glucuronidation |

|---|---|

| Olanzapine | UGT1A4, UGT2B10 nih.gov |

| Clozapine | UGT1A1, UGT1A4 nih.govresearchgate.net |

Factors Modulating this compound Formation

The rate and extent of this compound formation can be influenced by a variety of factors, leading to interindividual variability in drug metabolism.

Genetic Polymorphisms: The genes encoding UGT enzymes are highly polymorphic. mdpi.com Genetic variants can lead to enzymes with altered, reduced, or even absent activity. For example, polymorphisms in the UGT1A4 gene (such as the L48V variant) and the UGT2B10 gene have been shown to significantly affect the glucuronidation of other antipsychotics like olanzapine and clozapine. nih.govnih.govresearchgate.net Such genetic differences could similarly impact the metabolism of 8-hydroxy-loxapine, potentially affecting its clearance. nih.gov

Drug-Drug Interactions: Co-administration of other drugs can modulate the activity of UGT enzymes. Some drugs can act as inhibitors, competing for the same enzyme and thereby reducing the glucuronidation of 8-hydroxy-loxapine. Conversely, other drugs can act as inducers, increasing the expression of UGT enzymes and enhancing the rate of glucuronidation. researchgate.net While specific inhibitors or inducers of 8-hydroxy-loxapine glucuronidation are not detailed in the search results, this is a recognized mechanism for drug interactions for compounds undergoing this metabolic pathway. drugs.commedscape.com

Disease States: Liver disease can impair the glucuronidation capacity of the liver, leading to reduced formation of this compound. drugs.com

Other Factors: Lifestyle factors such as smoking have also been shown to influence glucuronidation activity. researchgate.net

Table 2: Summary of Potential Modulating Factors

| Factor | Potential Effect on this compound Formation |

|---|---|

| Genetic Polymorphisms (e.g., in UGT1A4, UGT2B10) | Can increase or decrease enzymatic activity, altering metabolite formation. nih.govnih.gov |

| Co-administered Drugs (Inhibitors/Inducers) | Can decrease or increase the rate of glucuronidation through enzyme competition or induction. researchgate.net |

| Liver Disease | May impair overall glucuronidation capacity. drugs.com |

| Lifestyle (e.g., Smoking) | Can influence enzyme activity. researchgate.net |

Effects of Enzyme Inducers and Inhibitors on Glucuronidation Activity

The activity of UGT enzymes can be modulated by various compounds, leading to either an increase (induction) or decrease (inhibition) in the rate of glucuronidation. While specific data on inducers and inhibitors of 8-hydroxy-loxapine glucuronidation is not available, general modulators of UGT enzymes, particularly UGT1A4, can provide insights into potential interactions.

Enzyme inducers are substances that increase the expression of metabolizing enzymes. For instance, certain antiepileptic drugs are known to induce UGT activity. Carbamazepine (B1668303) and phenytoin, for example, are considered inducers of UGT1A4 oup.com. Phenobarbital is another compound known to induce UGT1A1 oup.com. Exposure to such inducers could potentially accelerate the glucuronidation of 8-hydroxy-loxapine, leading to its faster clearance.

Conversely, enzyme inhibitors decrease the catalytic activity of UGTs. Valproic acid, a commonly used mood stabilizer, has been shown to inhibit UGT enzymes, including UGT1A4 researchgate.net. Other substances that can inhibit UGTs in a less specific manner include certain benzodiazepines like lorazepam and oxazepam, as well as tricyclic antidepressants oup.com. Co-administration of such inhibitors could slow down the formation of this compound, potentially leading to altered plasma concentrations of the parent metabolite, 8-hydroxy-loxapine.

The table below summarizes the potential effects of known UGT modulators on the glucuronidation of 8-hydroxy-loxapine, based on their effects on relevant UGT isoforms.

| Compound | Effect | Affected UGT Isoform(s) (Inferred Relevance) | Potential Impact on this compound Formation |

| Carbamazepine | Induction | UGT1A4 | Increased formation |

| Phenytoin | Induction | UGT1A4 | Increased formation |

| Phenobarbital | Induction | UGT1A1 | Potentially increased formation |

| Valproic Acid | Inhibition | UGT1A4 | Decreased formation |

| Lorazepam | Inhibition | General UGTs | Potentially decreased formation |

| Oxazepam | Inhibition | General UGTs | Potentially decreased formation |

Impact of Genetic Polymorphisms in UGT Enzymes (if applicable to 8-OH related UGTs)

Genetic variations within the UGT genes can lead to the expression of enzymes with altered activity, which in turn can affect the rate of drug metabolism and contribute to interindividual differences in drug response. Although no studies have directly investigated the impact of UGT polymorphisms on the glucuronidation of 8-hydroxy-loxapine, research on loxapine and other antipsychotics provides a basis for potential genetic influences.

Given that loxapine is a substrate for UGT1A4, polymorphisms in the UGT1A4 gene are of particular interest. Several variants of UGT1A4 have been identified, with some leading to altered enzyme function genesight.comresearchgate.net. For example, the UGT1A4*3 (L48V) variant has been associated with increased glucuronidation activity for certain substrates like olanzapine genesight.comresearchgate.net. If 8-hydroxy-loxapine is also a substrate for UGT1A4, individuals carrying the UGT1A43 allele might exhibit a higher rate of this compound formation.

Furthermore, considering the role of UGT2B10 in the metabolism of the structurally similar olanzapine, polymorphisms in the UGT2B10 gene could also be relevant nih.govnih.gov. The UGT2B10*2 variant, for instance, has been shown to result in decreased enzyme activity, leading to reduced glucuronidation of olanzapine nih.gov. Should UGT2B10 be involved in 8-hydroxy-loxapine metabolism, this polymorphism could lead to a slower formation of its glucuronide conjugate.

The following table outlines the potential impact of specific UGT polymorphisms on the metabolism of 8-hydroxy-loxapine, based on findings from related compounds.

| Gene | Polymorphism | Effect on Enzyme Activity | Potential Impact on 8-Hydroxy-loxapine Glucuronidation |

| UGT1A4 | UGT1A43 (L48V) | Increased | Potentially increased rate of glucuronide formation |

| UGT2B10 | UGT2B102 | Decreased | Potentially decreased rate of glucuronide formation |

It is important to emphasize that these are potential effects inferred from studies on the parent drug and structurally related compounds. Direct research on the glucuronidation of 8-hydroxy-loxapine is necessary to confirm the specific UGT isoforms involved and the clinical significance of their genetic variants and interactions with inducers and inhibitors.

Advanced Analytical Methodologies for 8 Hydroxy Loxapine Glucuronide Quantification and Structural Elucidation in Research

Chromatographic Separation Techniques

Effective chromatographic separation is the cornerstone of any reliable quantitative bioanalytical method. Its primary function is to isolate the analyte of interest, 8-hydroxy-loxapine-glucuronide (B1163251), from endogenous matrix components, the parent drug, and other related metabolites. This separation prevents analytical interference and is essential for accurate quantification.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), has been a standard technique for the analysis of drug metabolites. For a polar conjugate like this compound, specific conditions are optimized to achieve adequate retention and sharp, symmetrical peak shapes.

A typical RP-HPLC method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. Due to the high polarity imparted by the glucuronide moiety, a mobile phase with a high aqueous content is required for retention. Gradient elution is almost universally employed, beginning with a high percentage of aqueous buffer and gradually increasing the proportion of an organic solvent, such as acetonitrile (B52724) or methanol. The inclusion of additives like formic acid or ammonium (B1175870) acetate (B1210297) in the mobile phase is crucial. These agents help to control the pH, which protonates the analyte and silanol (B1196071) groups on the stationary phase, thereby improving peak shape and enhancing ionization efficiency for subsequent mass spectrometry detection.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for retaining moderately polar to nonpolar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Provides protons for positive mode ionization and improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier to elute the analyte from the column. |

| Elution Mode | Gradient | Necessary to elute a wide range of compounds and resolve the polar analyte from early-eluting matrix components. |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temperature | 35 - 45 °C | Improves peak efficiency and reduces mobile phase viscosity. |

The evolution from HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) has provided significant advantages for metabolite analysis. UHPLC systems utilize columns packed with sub-2 µm particles, which operate at much higher pressures. This results in a dramatic increase in separation efficiency, resolution, and speed.

For the analysis of this compound, UHPLC offers several key benefits:

Increased Throughput: Analysis times can be reduced from over 10 minutes on an HPLC system to under 5 minutes on a UHPLC system, without sacrificing resolution.

Improved Resolution: The higher efficiency of UHPLC columns provides superior resolving power, which is critical for separating this compound from closely related isomers, such as 7-hydroxy-loxapine-glucuronide.

Enhanced Sensitivity: The resulting chromatographic peaks are sharper and narrower, leading to a greater peak height-to-baseline noise ratio and thus lower limits of detection.

The transition to UHPLC requires modification of HPLC parameters, including the use of smaller internal diameter columns (e.g., 2.1 mm) and lower flow rates (e.g., 0.4-0.6 mL/min) to be compatible with the smaller particle sizes.

Mass Spectrometry (MS) Detection and Quantification

While chromatography separates the compounds, mass spectrometry provides the specificity and sensitivity required for detection and quantification at the low concentrations typical of metabolites in biological fluids.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. The technique operates by using an ionization source, typically Electrospray Ionization (ESI), to generate charged parent ions of the analyte in the gas phase. These ions are then subjected to a highly specific filtering and fragmentation process.

For this compound, analysis is typically performed in positive ion mode. The protonated molecule [M+H]⁺ serves as the precursor ion. In the tandem mass spectrometer, this precursor ion is selected in the first quadrupole (Q1), fragmented in a collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific because it requires a compound to have both the correct precursor mass and produce the correct product ion mass upon fragmentation. The most common fragmentation pathway for a glucuronide conjugate is the neutral loss of the glucuronic acid moiety (176 Da), resulting in the protonated aglycone (8-hydroxy-loxapine).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) | Comment |

|---|---|---|---|---|

| This compound | 520.2 | 344.1 | 20 - 25 | Corresponds to [M+H]⁺ → [Aglycone+H]⁺ after loss of glucuronic acid. |

| Internal Standard (e.g., Loxapine-d8) | 336.2 | 293.1 | 25 - 30 | Stable isotope-labeled internal standard used for accurate quantification. |

A significant analytical challenge is the differentiation of positional isomers, such as this compound and 7-hydroxy-loxapine-glucuronide. These compounds have identical molecular weights and, upon fragmentation in an MS/MS system, will both lose the glucuronic acid group to produce a fragment with the same mass-to-charge ratio. Therefore, mass spectrometry alone cannot distinguish between them.

| Isomeric Metabolite | MRM Transition (m/z) | Typical Retention Time (min) |

|---|---|---|

| 7-Hydroxy-loxapine-glucuronide | 520.2 → 344.1 | 3.85 |

| This compound | 520.2 → 344.1 | 4.12 |

Sample Preparation and Processing in Biological Matrices

Biological matrices such as plasma, serum, and urine are exceedingly complex, containing proteins, salts, lipids, and other endogenous substances that can interfere with analysis. Sample preparation is a critical step to remove these interferences, concentrate the analyte, and ensure the longevity of the analytical column and mass spectrometer.

Three primary techniques are used for preparing biological samples for the analysis of this compound:

Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a large volume of a cold organic solvent (e.g., acetonitrile) to a small volume of plasma. The solvent denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, is injected into the LC-MS/MS system. While fast, this method is the least clean and can suffer from significant matrix effects (ion suppression or enhancement).

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). For a highly polar metabolite like a glucuronide, this method can be challenging, as the analyte may not partition efficiently into the organic solvent. Adjusting the pH of the aqueous phase can sometimes improve recovery, but LLE generally provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is widely considered the most effective but also the most complex and costly technique. The sample is passed through a cartridge containing a solid sorbent. For this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent is often used. Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong organic solvent. SPE provides the cleanest extracts, leading to minimal matrix effects and the ability to concentrate the sample, thereby improving sensitivity.

| Technique | Analyte Recovery | Matrix Effect Removal | Throughput/Time | Cost |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Good | Poor | High / Fast | Low |

| Liquid-Liquid Extraction (LLE) | Variable | Moderate | Medium / Moderate | Low-Medium |

| Solid-Phase Extraction (SPE) | Excellent | Excellent | Low / Slow | High |

Extraction Techniques for Glucuronide Metabolites

Sample preparation is a critical step that significantly influences the sensitivity and selectivity of analytical methods. sci-hub.st For glucuronide metabolites like this compound, the primary goal of extraction is to isolate the analyte from interfering matrix components such as proteins, salts, and lipids. researchgate.net The choice of technique depends on the analyte's properties, the sample matrix, and the desired purity of the final extract. researchgate.netsci-hub.st Conventional methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). sci-hub.st

Protein precipitation is a straightforward and rapid method for sample cleanup, particularly in plasma or serum analysis. sci-hub.stchromatographyonline.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, or an acid to the biological sample. chromatographyonline.comresearchgate.net This action denatures and precipitates the proteins, which can then be separated by centrifugation.

While simple and low-cost, PPT may result in a less clean extract compared to LLE or SPE, as it may not effectively remove other endogenous interferences. chromatographyonline.com The protocol often requires a dilution of the sample, which could impact the sensitivity for low-concentration analytes. chromatographyonline.com In the context of loxapine (B1675254) metabolite analysis, a method utilizing organic precipitation (a form of PPT) was successfully validated for the quantification of loxapine N-oxide, demonstrating its utility within a broader analytical workflow. researchgate.netnih.gov

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. sci-hub.st It is a well-established technique used widely for the isolation of drugs from biological fluids. sci-hub.stgtfch.org The efficiency of LLE is highly dependent on the choice of organic solvent and the pH of the aqueous phase, which can be adjusted to optimize the partitioning of the target analyte into the organic layer.

For loxapine and its hydroxylated metabolites, an LLE procedure has been developed using a co-extraction with a water-miscible solvent (acetonitrile) and a non-water-miscible solvent (toluene). nih.gov This method yielded a mean absolute recovery of 51.1%. nih.gov While effective, research suggests that LLE may provide lower recovery for loxapine and its metabolites compared to other techniques like SPE. researchgate.net

Table 1: Comparison of Extraction Techniques for Loxapine Metabolites

| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Protein denaturation and removal by precipitation | Partitioning between two immiscible liquid phases | Partitioning between a solid sorbent and a liquid phase |

| Application for Loxapine | Used for Loxapine N-oxide quantification. researchgate.netnih.gov | Used for loxapine and its hydroxylated metabolites. nih.govnih.gov | Considered a better method for concurrent extraction of loxapine and its metabolites. researchgate.net |

| Reported Recovery | Not specified for all metabolites | ~51% for loxapine and its hydroxylated metabolites. nih.gov | >80% for loxapine and four of its metabolites. nih.gov |

| Advantages | Simple, fast, low cost. sci-hub.stchromatographyonline.com | Effective for removing salts and non-soluble interferences. sci-hub.st | High recovery, high selectivity, cleaner extracts. researchgate.netresearchgate.net |

| Disadvantages | Less clean extract, potential for analyte loss through co-precipitation, sample dilution. chromatographyonline.com | Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation. researchgate.netsci-hub.st | More complex method development, higher cost per sample. researchgate.net |

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation technique that has become a method of choice for many bioanalytical applications. researchgate.netsci-hub.st SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent packed in a cartridge. lcms.cz For loxapine and its hydroxylated metabolites, including 8-hydroxyloxapine (B195979), SPE has been shown to be a superior method for concurrent extraction compared to LLE. researchgate.net

Specific methods have been developed using cation-exchange SPE and micro-elution SPE to extract loxapine and its metabolites from plasma. researchgate.netnih.govnih.gov These methods have demonstrated high extraction recoveries, often exceeding 80%, and yield clean extracts suitable for sensitive analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The ability to achieve high recovery and cleaner samples makes SPE particularly advantageous for quantifying metabolites across a wide dynamic range. researchgate.netnih.gov

Considerations for Enzymatic Hydrolysis (e.g., β-glucuronidase) in Sample Analysis for Total Glucuronide Content

Direct quantification of this compound can be challenging and requires an authentic chemical standard of the conjugate. researchgate.net An alternative and common approach in toxicology and drug metabolism studies is to measure the "total" concentration of the aglycone (8-hydroxy-loxapine) after cleaving the glucuronide bond. This is achieved through enzymatic hydrolysis using β-glucuronidase. researchgate.netsigmaaldrich.com

Several critical factors must be considered to ensure complete and reliable hydrolysis:

Enzyme Source: β-glucuronidases are available from various sources, including bacteria (E. coli), mollusks (Helix pomatia, abalone), and recombinant systems. sigmaaldrich.commdpi.com These enzymes can exhibit different optimal pH, temperature conditions, and hydrolytic efficiency toward specific substrates. sigmaaldrich.commdpi.com For instance, enzymes from E. coli are largely free of sulfatase activity, whereas molluskan preparations often contain both β-glucuronidase and sulfatase activity. sigmaaldrich.com Recombinant enzymes can offer very rapid hydrolysis, sometimes in minutes at room temperature. mdpi.comnih.gov

Reaction Conditions: The pH, temperature, and incubation time of the hydrolysis reaction must be carefully optimized. scispace.comnih.gov The optimal pH for molluskan β-glucuronidase is often acidic (pH 4.0-5.0), while bacterial and recombinant enzymes may function better at a more neutral pH. sigmaaldrich.comscispace.com Incubation times can range from 30 minutes to over 24 hours, depending on the enzyme's efficiency and the stability of the glucuronide. mdpi.comscispace.com

Enzyme Concentration: An excess of enzyme does not always lead to better results and can sometimes inhibit the reaction or interfere with subsequent analytical steps. scispace.com The appropriate amount of enzyme units per volume of sample must be empirically determined. sigmaaldrich.com

Matrix Effects: Components within the biological matrix can inhibit enzyme activity. A sample pre-treatment step, such as protein precipitation, prior to hydrolysis can sometimes improve efficiency. chromatographyonline.comscispace.com

Analyte Stability: The parent aglycone (8-hydroxy-loxapine) must be stable under the chosen hydrolysis conditions to prevent its degradation and an underestimation of the total concentration. e-b-f.eu

This indirect approach allows for the estimation of the glucuronide concentration by subtracting the concentration of the free aglycone (from an unhydrolyzed sample) from the total aglycone concentration (from the hydrolyzed sample).

Method Validation and Quality Control in Research Settings

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a thorough validation process. This is a regulatory requirement for methods used in clinical trials and a critical component of quality control in any research setting. nih.govuantwerpen.be

Calibration Curve Development and Linearity Assessment

A cornerstone of quantitative bioanalysis is the calibration curve, which is used to determine the concentration of an analyte in an unknown sample. researchgate.net The curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte, plotting the instrument response against the concentration.

For the quantification of 8-hydroxy-loxapine, validated LC-MS/MS methods have established detailed calibration procedures:

Concentration Range: A typical calibration curve for 8-hydroxy-loxapine in human plasma spans a range from 0.0500 ng/mL to 50.0 ng/mL. nih.govnih.gov This range must encompass the expected concentrations in study samples, including a Lower Limit of Quantitation (LLOQ) that is sensitive enough for the application. nih.gov

Linearity and Regression: The relationship between instrument response and concentration should be linear over the calibration range. This linearity is assessed using a regression analysis. For loxapine metabolites, a weighted linear regression, often using a 1/x² weighting factor, is commonly applied. nih.govnih.gov This gives less weight to the higher concentration standards, which tend to have greater absolute variance, improving the accuracy at the lower end of the curve.

Acceptance Criteria: The quality of the curve is determined by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be greater than 0.99. researchgate.netnih.gov

Table 2: Example Parameters for Calibration Curve of 8-Hydroxyloxapine

| Parameter | Typical Value/Specification | Source |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |

| Matrix | Human Plasma | nih.govnih.gov |

| Calibration Range | 0.0500 - 50.0 ng/mL | nih.govnih.gov |

| Regression Model | Linear, weighted (1/x²) | nih.govnih.gov |

| Acceptance for Linearity | Coefficient of determination (r²) > 0.99 | researchgate.netnih.gov |

| Inter-assay Precision (CV%) | < 10% | nih.gov |

| Accuracy (% of nominal) | 86.4% to 109.3% | nih.gov |

Regular analysis of quality control (QC) samples at low, medium, and high concentrations is performed alongside study samples to ensure the ongoing accuracy and precision of the method. nih.gov

Precision, Accuracy, and Limit of Quantification (LLOQ) Determination

Method validation for the quantification of loxapine metabolites, including 8-hydroxyloxapine, ensures that the analytical procedure is reliable and reproducible. Precision is assessed by determining intra- and inter-day variability, while accuracy measures the closeness of the determined value to the nominal concentration. dntb.gov.uaresearchgate.net

In comprehensive validation studies using LC-MS/MS, the precision and accuracy for the analysis of 8-hydroxyloxapine in human plasma have been thoroughly established. nih.gov Across multiple runs, the between-run and inter-day precision for analytes including 8-hydroxyloxapine, at concentrations ranging down to the lower limit of quantification (LLOQ), varied from 0.0% to 13.8%. researchgate.netnih.gov The accuracy for these measurements was found to be within 86.4% to 109.3% of the nominal value. researchgate.netnih.gov For urine analyses, similar rigorous validation has shown intra- and inter-day accuracy ranging from -10.4% to 9.9% and -9.6% to 9.4%, respectively, with precision within 10.7% and 9.9%. dntb.gov.uaresearchgate.net

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. unibo.itresearchgate.net For 8-hydroxyloxapine, the LLOQ varies depending on the biological matrix being analyzed. In human plasma, a highly sensitive LC-MS/MS method established an LLOQ of 0.0500 ng/mL. researchgate.netnih.gov In studies involving rat models, the LLOQ in plasma was 2 ng/mL, and in brain tissue, it was 5 ng/g. researchgate.net

Table 1: LLOQ of 8-Hydroxyloxapine in Different Biological Matrices

| Matrix | LLOQ Value | Method |

|---|---|---|

| Human Plasma | 0.0500 ng/mL | LC-MS/MS |

| Rat Plasma | 2 ng/mL | LC-MS/MS |

| Rat Brain Tissue | 5 ng/g | LC-MS/MS |

Data sourced from references researchgate.netnih.gov.

Table 2: Precision and Accuracy Data for 8-Hydroxyloxapine Quantification

| Matrix | Parameter | Value Range |

|---|---|---|

| Human Plasma | Between-run/Inter-day Precision | 0.0% - 13.8% |

| Accuracy | 86.4% - 109.3% | |

| Urine | Intra-day Accuracy | -10.4% - 9.9% |

| Inter-day Accuracy | -9.6% - 9.4% | |

| Intra-day Precision | < 10.7% | |

| Inter-day Precision | < 9.9% |

Data sourced from references researchgate.netnih.govdntb.gov.uaresearchgate.net.

Stability Assessment of this compound in Research Samples

Assessing the stability of an analyte in biological samples is crucial to ensure that its concentration does not change from the time of collection to the time of analysis. nih.gov Stability evaluations for 8-hydroxyloxapine are typically conducted under various conditions that mimic sample handling and storage, including freeze-thaw cycles, long-term storage, and placement in an autosampler. researchgate.netunibo.it

Research samples are often subjected to multiple cycles of freezing and thawing. Freeze-thaw stability tests are performed to determine if this process affects the concentration of the analyte. nih.gov For loxapine and its metabolites, including 8-hydroxyloxapine, stability has been evaluated for up to three freeze-thaw cycles. unibo.itunil.ch In these assessments, quality control (QC) samples are frozen and subsequently thawed at room temperature. unibo.it The results from these studies confirm that 8-hydroxyloxapine is stable through these cycles, ensuring that samples that undergo repeated freezing and thawing can still yield accurate quantitative results. unibo.itunil.ch

The integrity of samples during extended storage periods is verified through long-term stability studies. mdpi.com These studies involve keeping samples at low temperatures, such as -20°C or -80°C, for a specified duration and then analyzing them to check for degradation. mdpi.com For loxapine and its four major metabolites, including 8-hydroxyloxapine, stability has been successfully established in human plasma for up to 260 days when stored at -20°C. researchgate.netnih.gov Stock solutions of the parent compound have also been shown to be stable for at least two months at -20°C. unibo.it These findings indicate that research samples can be stored for extended periods under specified conditions without compromising the integrity of the results. researchgate.netnih.gov

Autosampler stability, also known as processed sample stability, is evaluated to ensure that the analyte remains stable in the processed extract while waiting for injection into the analytical instrument. unibo.it This is important for methods that involve long analytical run times or large batches of samples. The stability of loxapine metabolites has been tested in processed samples stored in an autosampler. unibo.it These tests have demonstrated analyte stability for 24 hours at room temperature and for 48 hours at 5°C. unil.ch In other studies, the reproducibility of autosampler stability for a panel of antipsychotics was found to be excellent, with a variation of less than 10%. dntb.gov.uaresearchgate.net

Table 3: Stability Assessment of 8-Hydroxyloxapine

| Stability Type | Condition | Duration | Outcome |

|---|---|---|---|

| Freeze-Thaw | 3 cycles | N/A | Stable |

| Long-Term Storage | Human Plasma at -20°C | Up to 260 days | Stable |

| Autosampler | Processed sample at room temp. | 24 hours | Stable |

| Autosampler | Processed sample at 5°C | 48 hours | Stable |

Data sourced from references researchgate.netnih.govunibo.itunil.ch.

Preclinical Disposition and Mechanistic Excretion of 8 Hydroxy Loxapine Glucuronide

In Vivo Preclinical Studies in Animal Models (e.g., Rodents)

The preclinical disposition of loxapine (B1675254) and its metabolites, including 8-hydroxy-loxapine-glucuronide (B1163251), has been investigated in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for predicting its behavior in humans.

Distribution Patterns of this compound in Biological Tissues

Following administration in animals, loxapine and its metabolites are extensively distributed throughout the body. drugs.comfda.gov Animal studies using radiolabelled loxapine have shown high concentrations of drug-related material in tissues such as the brain, lungs, heart, liver, and pancreas. medcentral.comnih.govhres.ca Loxapine has been shown to cross the blood-brain barrier. drugs.com While specific data on the tissue distribution of this compound is limited, the general distribution pattern of loxapine metabolites suggests that after its formation, primarily in the liver, it would be present in various tissues. hres.ca

In rats, a study investigating the disposition of loxapine and its hydroxylated metabolites found that 7-hydroxy-loxapine accumulated in the brain at significantly higher concentrations than the parent drug, loxapine. researchgate.net Conversely, 8-hydroxy-loxapine, the major human metabolite, was not detected in rat plasma or brain tissue in another study. tandfonline.com This highlights significant species differences in metabolism and distribution. tandfonline.com

Although not directly measuring the glucuronide conjugate, the distribution of the parent aglycone, 8-hydroxy-loxapine, provides insight into potential sites of glucuronidation and subsequent distribution of the conjugate. The presence of the hydroxyl group on 8-hydroxy-loxapine increases its water solubility, which may influence its ability to cross lipid membranes and distribute into various biological compartments. scbt.com

Table 1: Tissue Distribution of Loxapine and/or its Metabolites in Animal Models

| Species | Tissues with High Concentrations | Reference |

| General Animal Models | Lungs, brain, spleen, heart, liver, pancreas, kidneys | drugs.com |

| Dogs | Milk | drugs.comfda.gov |

| Rats | Brain (specifically 7-hydroxy-loxapine) | researchgate.net |

This table summarizes the general distribution patterns observed for loxapine and its metabolites in various animal tissues as reported in preclinical studies.

Excretion Pathways and Mass Balance Studies of Conjugated Metabolites

The excretion of loxapine and its metabolites occurs through both renal and fecal routes. drugs.com Mass balance studies in animals have aimed to account for the total administered dose and identify the primary routes of elimination. In dogs, following intravenous dosing, approximately 61% of loxapine-related material was excreted in the feces. europa.eu In another study with dogs, 92% to 104% of the administered dose was recovered. sandoz.com Approximately 50% of a single oral dose of loxapine is excreted in urine and feces within 24 hours in animals. medcentral.com

Glucuronidation is a major metabolic pathway for loxapine, converting its hydroxylated metabolites into more water-soluble forms that can be readily excreted by the kidneys. scbt.com Metabolites of loxapine are predominantly excreted in the urine as glucuronide or sulfate (B86663) conjugates. medcentral.comnih.govdrugbank.compharmacompass.com Treatment of rat urine samples with β-glucuronidase enzyme confirmed that loxapine, 7-hydroxy-loxapine, and 8-hydroxy-loxapine are excreted as glucuronides. tandfonline.com This enzymatic hydrolysis releases the parent aglycones, allowing for their quantification and confirming their conjugation prior to excretion. The hydrophilic nature of glucuronide conjugates facilitates their renal clearance. scbt.com

Comparative Metabolic Profiles and Interspecies Differences in Glucuronidation

The metabolism of loxapine exhibits significant variability across different species, which is a critical consideration in preclinical drug development. nih.govresearchgate.net The primary metabolic pathways for loxapine include hydroxylation, N-demethylation, and N-oxidation. medcentral.comhres.ca The resulting hydroxylated metabolites, including 8-hydroxy-loxapine, are then subject to phase II conjugation reactions, primarily glucuronidation. tandfonline.com

In humans, the main metabolite is 8-hydroxy-loxapine, whereas in rats and dogs, 7-hydroxy-loxapine is the major metabolite. europa.eu Notably, 8-hydroxy-loxapine was not detected in rats in some studies. tandfonline.comeuropa.eu This difference in the primary site of hydroxylation underscores the species-specific nature of loxapine metabolism. Studies using liver microsomes from various species, including rats, mice, guinea pigs, dogs, rabbits, monkeys, and humans, have confirmed wide interspecies variability in loxapine metabolism, with the hydroxylation pathway being predominant in all species. nih.govresearchgate.net

Evaluation of Species-Specific UGT Activity Towards 8-Hydroxyloxapine (B195979)

The formation of this compound is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. scbt.com The activity and expression of these enzymes can differ significantly between species, leading to variations in the extent of glucuronidation. nih.govmdpi.com For instance, studies have shown that the glucuronidation rates of various compounds can differ between human and animal liver microsomes. tandfonline.commdpi.com

While direct studies on the specific UGT isoforms responsible for 8-hydroxy-loxapine glucuronidation and their comparative activities across species are not extensively documented, the known interspecies differences in UGT expression and activity for other drugs suggest that similar variations likely exist for loxapine metabolites. nih.govmdpi.comhyphadiscovery.comhelsinki.fi For example, rodents lack a direct homolog for human UGT1A4, an important enzyme in the glucuronidation of many drugs. hyphadiscovery.com Such differences can impact the rate and extent of this compound formation, influencing its pharmacokinetic profile and disposition in different preclinical models. In rat urine, it was observed that male rats appeared to exhibit more glucuronidation of loxapine metabolites than females. tandfonline.com

Table 2: Comparative Metabolism of Loxapine in Different Species

| Species | Major Hydroxylated Metabolite | Key Metabolic Features | Reference |

| Human | 8-Hydroxy-loxapine | - | europa.eu |

| Rat | 7-Hydroxy-loxapine | 8-Hydroxy-loxapine not detected. tandfonline.comeuropa.eu Males may exhibit more glucuronidation than females. tandfonline.com | tandfonline.comeuropa.eu |

| Dog | 7-Hydroxy-loxapine | Loxapine-N-oxide is also a main metabolic pathway. | europa.eu |

| Guinea Pig | - | Loxapine metabolism is similar to humans. | nih.govresearchgate.net |

This table summarizes the major hydroxylated metabolites of loxapine and other key metabolic features observed in different species.

Implications of Comparative Metabolism for Preclinical Model Translation

The translation of preclinical data to human clinical outcomes is a cornerstone of drug development. A critical factor influencing this translation is the interspecies differences in drug metabolism. In the case of loxapine, the metabolic pathways show significant variability between humans and common preclinical animal models, which has profound implications for the relevance and predictive value of non-clinical studies. researchgate.net

Loxapine is extensively metabolized in both humans and animals before being excreted. sandoz.com The primary routes of metabolism involve hydroxylation, N-demethylation, and N-oxidation. nih.govnih.gov In humans, a major metabolic pathway is the hydroxylation of loxapine to form 8-hydroxy-loxapine, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2. nih.govnih.gov This metabolite is then conjugated with glucuronic acid to form this compound, which is a water-soluble compound readily eliminated from the body. medcentral.com The formation of 8-hydroxy-loxapine is significant in humans, and it is a major circulating metabolite following oral administration. medcentral.comresearchgate.net

However, this metabolic profile is not consistently replicated across preclinical species. Studies in Sprague Dawley rats, a common model for pharmacokinetic and toxicological studies, have revealed a different metabolic preference. Following administration of loxapine to rats, the major metabolite observed in plasma is 7-hydroxy-loxapine. tandfonline.com Notably, 8-hydroxy-loxapine, the major metabolite in humans, was not detected in rat plasma samples in these studies. tandfonline.comnajah.edu While loxapine, 7-hydroxy-loxapine, and 8-hydroxy-loxapine are all excreted as glucuronides in rat urine, the difference in the primary circulating metabolite is a crucial point of divergence. tandfonline.com

This discrepancy in the primary hydroxylation site—position 8 in humans versus position 7 in rats—highlights a fundamental challenge in using the rat as a predictive model for loxapine's human pharmacokinetics. The pharmacological activity of loxapine's metabolites differs; for instance, 7-hydroxy-loxapine binds to D2 receptors with high affinity, whereas 8-hydroxy-loxapine has no significant pharmacological activity at this receptor. nih.gov Therefore, the predominant circulating active metabolite in rats (7-hydroxy-loxapine) is different from the major, but less active, metabolite in humans (8-hydroxy-loxapine).

To bridge this translational gap, it is essential to either select preclinical species that more closely mimic human metabolism or to use in vitro data from human-derived systems (like human liver microsomes) to supplement the in vivo animal data. Research has shown that loxapine metabolism in liver microsomes from guinea pigs and dogs is more similar to that in humans compared to rats or mice, suggesting they may be more appropriate models for certain studies. researchgate.net

The table below summarizes the key comparative metabolic pathways of loxapine, underscoring the species-specific differences that impact the formation of this compound and the subsequent preclinical translation.

Table 1: Comparative Metabolism of Loxapine

| Feature | Human | Rat |

|---|---|---|

| Primary Hydroxylated Metabolite | 8-hydroxy-loxapine | 7-hydroxy-loxapine tandfonline.com |

| Primary CYP450 for Hydroxylation | CYP1A2 (for 8-OH) nih.govnih.gov | Not specified, different preference |

| 8-hydroxy-loxapine in Plasma | Major metabolite medcentral.comresearchgate.net | Not observed tandfonline.comnajah.edu |

| Excreted Glucuronide Conjugates | Yes medcentral.com | Yes (including 8-OH-loxapine glucuronide in urine) tandfonline.com |

Research on the Biological Role and Receptor Interactions of 8 Hydroxy Loxapine Glucuronide

Assessment of Pharmacological Activity Post-Glucuronidation

The metabolic process of glucuronidation is a crucial Phase II detoxification pathway in the body. oup.com It involves the conjugation of a substrate with glucuronic acid, a modification that significantly increases the water solubility of the compound, thereby facilitating its elimination via urine or bile. oup.com This process generally leads to pharmacologically inactive metabolites, effectively terminating the drug's action. oup.com The transformation of loxapine (B1675254) follows this metabolic cascade, where it is first hydroxylated and then conjugated to form glucuronides. medcentral.comnih.gov

The primary metabolic pathway for loxapine involves hydroxylation by the cytochrome P450 enzyme CYP1A2 to form 8-Hydroxy-loxapine. nih.gov This intermediate metabolite is then subject to glucuronidation. tandfonline.com While its precursor, 8-Hydroxy-loxapine, is already considered to have essentially no pharmacological activity at key receptors like the dopamine (B1211576) D2 receptor, the subsequent addition of a glucuronide moiety further ensures its inertness. nih.govcaymanchem.com

In Vitro Receptor Binding Studies of 8-Hydroxy-loxapine-glucuronide (B1163251)

A review of the scientific literature reveals a lack of specific in vitro receptor binding assays performed directly on this compound. This absence of data is likely because the precursor molecule, 8-Hydroxy-loxapine, is already established as being pharmacologically inactive with a low affinity for dopamine and serotonin (B10506) receptors compared to the parent drug, loxapine. nih.govcaymanchem.com

The process of glucuronidation attaches a large, polar glucuronic acid group to the molecule. This structural change is expected to sterically hinder any potential interaction with the binding pockets of neurotransmitter receptors. Furthermore, the increased polarity significantly reduces the likelihood of the compound crossing the blood-brain barrier to reach central nervous system targets. Therefore, this compound is presumed to be devoid of any significant receptor binding affinity and is considered a terminal, inactive metabolite intended for excretion. oup.commedcentral.com

Investigation of Residual or Altered Pharmacological Profiles of the Glucuronide

The pharmacological profile of this compound is not merely altered but effectively nullified compared to the parent compound, loxapine. While some glucuronide metabolites can retain or even gain pharmacological activity, this is an exception and there is no evidence to suggest this is the case for loxapine's metabolites. researchgate.net The metabolic pathway serves as a clear deactivation cascade. Loxapine metabolites are primarily excreted in the urine as glucuronide or sulfate (B86663) conjugates. medcentral.comnih.gov This confirms that glucuronidation is the final step in preparing the compound for removal from the body. oup.com

The table below illustrates the stepwise deactivation of loxapine through this metabolic pathway.

| Compound | Metabolic Step | Key Enzyme | Pharmacological Activity |

|---|---|---|---|

| Loxapine | Parent Drug | N/A | Active (Dopamine and Serotonin Receptor Antagonist) |

| 8-Hydroxy-loxapine | Phase I Metabolism (Hydroxylation) | CYP1A2 | Considered inactive; low affinity for D2/5-HT receptors. nih.govcaymanchem.com |

| This compound | Phase II Metabolism (Glucuronidation) | UGT Enzymes (e.g., UGT1A4) oup.com | Inactive; water-soluble for excretion. oup.com |

This compound as a Biomarker in Metabolic Research

As a final downstream product of a specific metabolic route, the quantification of this compound can provide valuable insights into metabolic processes. Its formation rate is a direct reflection of the combined activity of the enzymes involved in its synthesis.

Role in Phenotyping Metabolic Capacity

The concentration of this compound relative to its precursors can serve as a biomarker for the functional capacity of the enzymes in its metabolic pathway: CYP1A2 and UDP-glucuronosyltransferases (UGTs). oup.comnih.gov The activity of these enzymes is known to vary significantly among individuals due to genetic polymorphisms. nih.govgenesight.com

For instance, genetic variants in the CYP1A2 gene can lead to classifications of individuals as poor, intermediate, or extensive metabolizers. nih.gov Similarly, polymorphisms in UGT genes, such as UGT1A4, can result in enzymes with decreased or increased activity. genesight.com By measuring the ratio of this compound to loxapine in plasma or urine, researchers could potentially phenotype an individual's composite metabolic capacity for this pathway. A high ratio would suggest efficient metabolism by both CYP1A2 and UGT enzymes, whereas a low ratio might indicate a bottleneck at either the Phase I or Phase II stage, warranting further investigation.

| Enzyme | Gene | Known Polymorphisms | Impact on this compound Levels |

|---|---|---|---|

| Cytochrome P450 1A2 | CYP1A2 | Alleles like 1F (rs762551) associated with inducibility. nih.gov | Higher inducibility may lead to increased formation of 8-Hydroxy-loxapine and subsequently, the glucuronide. |

| UDP-glucuronosyltransferase 1A4 | UGT1A4 | Variants like *2 (decreased activity) and *3 (increased activity) have been identified. genesight.com | 2 allele may decrease glucuronide formation, while *3 allele may increase its formation. |

Utility in Investigating Drug-Drug Interactions at the Metabolic Level

The measurement of this compound is a potentially useful tool for investigating drug-drug interactions (DDIs) at the metabolic level. Since its formation depends on CYP1A2 and UGT enzymes, the co-administration of drugs that inhibit or induce these enzymes will predictably alter the metabolite's concentration. oup.comeuropa.eu

For example, strong inhibitors of CYP1A2, such as fluvoxamine (B1237835) or ciprofloxacin, would be expected to decrease the production of 8-Hydroxy-loxapine and, consequently, this compound. europa.eu Conversely, inducers of these pathways, such as tobacco smoking (for CYP1A2) or carbamazepine (B1668303) (a known UGT inducer), could increase the rate of its formation. oup.commanchester.edu Monitoring the levels of this specific glucuronide in the presence and absence of a co-administered drug can thus provide a quantitative measure of the DDI's impact on this particular metabolic route. This approach is analogous to studies where olanzapine's glucuronide metabolite was measured to demonstrate induction by carbamazepine. oup.com

| Pathway | Interacting Agent | Mechanism | Expected Effect on this compound Levels |

|---|---|---|---|

| CYP1A2 | Fluvoxamine, Ciprofloxacin europa.eu | Inhibition | Decrease |

| CYP1A2 | Tobacco Smoke manchester.edu | Induction | Increase |

| UGT Enzymes | Valproic Acid cjhp-online.ca | Inhibition | Decrease |

| UGT Enzymes | Carbamazepine oup.com | Induction | Increase |

Chemical and Enzymatic Synthesis of 8 Hydroxy Loxapine Glucuronide for Research Standards

Development of Synthetic Routes for Analytical Standards

The generation of pure, well-characterized analytical standards of glucuronide metabolites is crucial for their use in quantitative assays. helsinki.fi Chemical synthesis offers a pathway to produce these standards on a preparative scale. For O-glucuronides of phenolic compounds like 8-hydroxy-loxapine, the Koenigs-Knorr reaction is a foundational and widely applied method. helsinki.fiwikipedia.orgmdpi.com

This classical approach involves the coupling of an alcohol (the phenolic hydroxyl group of 8-hydroxy-loxapine) with a protected glucuronyl donor, typically a glycosyl halide such as methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyran)uronate. psu.edunih.gov The reaction is promoted by a heavy metal salt, for instance, silver (I) carbonate or silver triflate. mdpi.comnih.gov

The key steps in this synthetic route are:

Protection: The glucuronic acid donor is protected with groups like acetyl or benzoyl esters to prevent unwanted side reactions. The starting material is often D-glucurono-6,3-lactone. psu.edu

Halogenation: The protected glucuronic acid is converted into a more reactive glycosyl halide (a glucuronyl bromide). psu.edu

Coupling: The glucuronyl bromide is reacted with 8-hydroxy-loxapine. The phenolic hydroxyl group of 8-hydroxy-loxapine acts as the nucleophile, attacking the anomeric carbon of the sugar and displacing the bromide. This step must be performed under anhydrous conditions to prevent hydrolysis of the reactive intermediates. nih.gov

Deprotection: The protecting groups (e.g., acetyl) on the sugar moiety and the methyl ester on the uronic acid are removed, typically via alkaline hydrolysis, to yield the final 8-Hydroxy-loxapine-glucuronide (B1163251). helsinki.fi

A significant challenge in this synthesis is controlling the stereochemistry at the anomeric center. The Koenigs-Knorr reaction can produce a mixture of α- and β-anomers. helsinki.fi Since the biologically relevant form is the β-glucuronide, chromatographic purification (e.g., HPLC) is necessary to isolate the desired stereoisomer. mdpi.com The formation of by-products, such as orthoesters, can also occur, further necessitating rigorous purification. mdpi.compsu.edu The yield of the reaction can be sensitive to the electronic properties (pKa) of the phenolic aglycone. au.dk Alternative methods, such as using glucuronyl donors activated as trichloroacetimidates, have been developed to improve efficiency and stereoselectivity. psu.edu

Table 1: Overview of a Representative Chemical Synthesis Route for this compound

| Step | Description | Key Reagents & Conditions | Challenges & Considerations |

| 1. Donor Preparation | Activation of a protected glucuronic acid derivative. | Methyl (2,3,4-tri-O-acetyl-α-D-glucopyran)uronate, Hydrogen Bromide in Acetic Acid. | Stability of the glucuronyl bromide donor. |

| 2. Glycosylation (Coupling) | Reaction of the aglycone (8-hydroxy-loxapine) with the glucuronyl donor. | 8-hydroxy-loxapine, Glucuronyl Bromide, Silver (I) Carbonate, Anhydrous Solvent (e.g., Toluene). | Formation of α/β anomeric mixtures; potential for orthoester by-products; requires anhydrous conditions. |

| 3. Deprotection | Removal of acetyl and methyl ester protecting groups. | Base-catalyzed hydrolysis (e.g., Sodium Hydroxide or Sodium Methoxide in Methanol). | Potential for rearrangement or hydrolysis of the glycosidic bond under harsh conditions. |

| 4. Purification | Isolation of the pure β-glucuronide isomer. | High-Performance Liquid Chromatography (HPLC). | Separation of closely related isomers and by-products. |

Enzymatic Synthesis Approaches for Radiolabeled or Stable-Isotope Labeled Analogs for Metabolic Studies

For metabolic studies, particularly those involving pharmacokinetics and drug disposition, it is often necessary to use radiolabeled or stable-isotope labeled versions of metabolites. Enzymatic synthesis is highly suited for this purpose, offering high regio- and stereoselectivity, producing the biologically correct β-anomer under mild reaction conditions. helsinki.firesearchgate.net

This approach mimics the in vivo metabolic pathway by using UDP-glucuronosyltransferase (UGT) enzymes. dergipark.org.troup.com The synthesis requires three key components: the aglycone substrate (8-hydroxy-loxapine), an activated sugar donor (uridine 5'-diphospho-glucuronic acid, UDPGA), and a source of UGT enzymes. oup.comiiarjournals.org Common enzyme sources include human or animal liver microsomes, or recombinant UGT isoforms expressed in cell lines. helsinki.fispringernature.comresearchgate.net

Radiolabeled Analogs: To produce a radiolabeled version of this compound, a radionuclide like Tritium (³H), Carbon-14 (¹⁴C), or Iodine-125 (¹²⁵I) can be incorporated. This can be achieved in several ways:

Labeled Aglycone: A radiolabeled version of 8-hydroxy-loxapine can be synthesized first and then used as the substrate in the enzymatic glucuronidation reaction.

Labeled UDPGA: Commercially available UDP-[¹⁴C]glucuronic acid can be used as the sugar donor in the reaction with unlabeled 8-hydroxy-loxapine. pnas.org

Post-conjugation Labeling: In some cases, the synthesized glucuronide can be labeled after the conjugation reaction, for example, through radioiodination if a suitable functional group is present. nih.govresearchgate.netakjournals.com

Stable-Isotope Labeled Analogs: Stable-isotope labeled (SIL) glucuronides are indispensable as internal standards for quantitative analysis by mass spectrometry. nih.govartmolecule.fr The incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N) creates a mass shift that allows the analyte to be distinguished from its unlabeled counterpart without altering its chemical properties. artmolecule.fr

Labeled Aglycone: The most common approach is to use a stable-isotope labeled version of the aglycone. For example, deuterated (e.g., 8-Hydroxy-loxapine-d₄) or ¹³C-labeled 8-hydroxy-loxapine can be enzymatically conjugated using unlabeled UDPGA. researchgate.net

Labeled Glucuronic Acid: It is also possible to synthesize the glucuronide using a stable-isotope labeled UDPGA, or to use a labeled glucuronic acid precursor in a chemical synthesis route. nih.govresearchgate.net

The enzymatic reaction is typically incubated at 37°C, and the resulting labeled glucuronide is then purified from the reaction mixture using techniques like solid-phase extraction followed by HPLC. akjournals.com

Table 2: Typical Components for Enzymatic Synthesis of Labeled this compound

| Component | Function | Example for Labeled Synthesis |

| Aglycone Substrate | The molecule to be glucuronidated. | ¹⁴C-8-hydroxy-loxapine (for radiolabeling) or 8-Hydroxy-loxapine-d₄ (for stable-isotope labeling). |

| Enzyme Source | Provides the catalytic UGTs. | Human or Rat Liver Microsomes; Recombinant Human UGT Isoforms (e.g., UGT1A1, UGT1A9). springernature.com |

| Cofactor | The activated glucuronic acid donor. | Uridine 5'-diphospho-glucuronic acid (UDPGA). Can be ¹⁴C-labeled. pnas.org |

| Buffer System | Maintains optimal pH for enzyme activity. | Tris-HCl buffer (pH ~7.4-8.0). iiarjournals.org |

| Cofactors/Additives | Enhance enzyme activity and stability. | Magnesium Chloride (MgCl₂); Alamethicin (to permeabilize microsomal vesicles). |

Future Research Directions and Translational Perspectives for 8 Hydroxy Loxapine Glucuronide Studies

Elucidation of Comprehensive Metabolic Network Interactions

Future research must aim to fully map the metabolic network surrounding 8-Hydroxy-loxapine-glucuronide (B1163251). Loxapine (B1675254) metabolism is a multi-step process involving several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.govijpcbs.com The formation of 8-Hydroxy-loxapine is primarily catalyzed by CYP1A2. nih.govresearchgate.net This intermediate is then conjugated with glucuronic acid to form the final glucuronide metabolite, which is excreted in the urine. nih.govoup.com

Investigating drug-drug interactions is another crucial translational perspective. Co-administered drugs could inhibit or induce CYP1A2 or the relevant UGT enzymes, thereby altering the formation rate of this compound. This can shift the metabolic balance towards other pathways, potentially affecting the therapeutic or toxicological profile of loxapine. Research should focus on identifying specific UGT isoforms responsible for 8-Hydroxy-loxapine conjugation and how their activity is modulated by other substances or by genetic polymorphisms. ijpcbs.com

Table 1: Key Enzymes in Loxapine Metabolism

| Metabolite | Precursor | Key Enzymes Involved | Reference |

| 8-Hydroxy-loxapine | Loxapine | CYP1A2, CYP2J2 | researchgate.net |

| 7-Hydroxy-loxapine | Loxapine | CYP1A1, 1A2, 2B6, 2C18, 2J2, 2D6 | researchgate.net |

| Amoxapine | Loxapine | CYP2C8, 2C18, 3A4, 1B1, 2C19 | researchgate.net |

| This compound | 8-Hydroxy-loxapine | UGTs (isoforms to be specified) | nih.govnih.gov |

Advanced Modeling and Simulation of Glucuronidation Kinetics

Computational modeling and simulation offer powerful tools to predict and understand the pharmacokinetics of drug glucuronidation. nih.gov For this compound, developing advanced models is a key future research direction. Physiologically Based Pharmacokinetic (PBPK) models can be used to simulate the disposition of loxapine and its metabolites, including the formation and elimination of the glucuronide conjugate. tandfonline.com

These models can integrate in vitro data on enzyme kinetics with in vivo physiological data to predict how factors like age, liver function, and genetic variations in UGT enzymes affect the plasma and tissue concentrations of this compound. ijpcbs.comnih.gov Such simulations can help in anticipating inter-individual variability in drug response and are valuable in designing clinical trials. researchgate.net

Furthermore, in silico approaches like Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to the UGT enzyme family. nih.govtandfonline.com By understanding the structural requirements for a substrate to be glucuronidated by specific UGT isoforms, researchers can better predict the potential for drug-drug interactions and develop more accurate in vitro-in vivo extrapolation (IVIVE) methods for glucuronidated compounds, which have historically been challenging. nih.gov

Novel Analytical Approaches for Enhanced Sensitivity and Specificity

The accurate quantification of this compound is fundamental to understanding its pharmacokinetics and potential biological roles. Current methods often rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the parent drug and its primary hydroxylated metabolites. researchgate.netnih.gov However, the direct analysis of glucuronide conjugates can be challenging due to their high polarity and potential for instability during sample preparation and analysis.

Future research should focus on developing and validating robust analytical methods specifically for the direct and sensitive measurement of intact this compound in various biological matrices, such as plasma and urine. psu.edu This would avoid the indirect approach of enzymatic hydrolysis with β-glucuronidase, which can introduce variability and does not distinguish between different glucuronide isomers if they exist.

Advanced techniques such as high-resolution mass spectrometry (HRMS) could provide enhanced specificity and sensitivity, allowing for the differentiation of the glucuronide from other metabolites and endogenous compounds. psu.edu The development of stable isotope-labeled internal standards for this compound would also significantly improve the accuracy and precision of quantitative assays.

Table 2: Current and Future Analytical Techniques

| Technique | Application | Advantages | Future Direction |

| LC-MS/MS | Quantification of loxapine and its Phase I metabolites. researchgate.netnih.gov | High sensitivity and specificity for aglycones. | Development of methods for direct quantification of intact glucuronide. |

| Enzymatic Hydrolysis | Indirect measurement of glucuronides by cleaving the conjugate. | Simplifies analysis by measuring the more easily detectable aglycone. | Move towards direct detection to improve accuracy and avoid loss of information. |

| HRMS | Potential for metabolite identification and structural elucidation. | High mass accuracy and resolution for complex matrices. | Application to develop highly specific and sensitive direct quantification methods for the glucuronide. |

Exploration of this compound's Role in Specific Biological Processes Beyond Excretion

While glucuronides are typically considered inactive detoxification products destined for elimination, there is a growing body of evidence challenging this paradigm. nih.govrsc.org A significant future research avenue is to explore whether this compound possesses any intrinsic biological activity or if it can be considered a completely inert metabolite.

Although its precursor, 8-Hydroxy-loxapine, has low affinity for dopamine (B1211576) and serotonin (B10506) receptors compared to the parent drug, the glucuronide conjugate has not been extensively studied. nih.govcaymanchem.com Research should investigate potential interactions with a broader range of biological targets, including other receptors, ion channels, and drug transporters (e.g., multidrug resistance-associated proteins, MRPs), which are known to handle glucuronide conjugates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products